sodium;(4-carboxylatophenyl)mercury;hydrate

Description

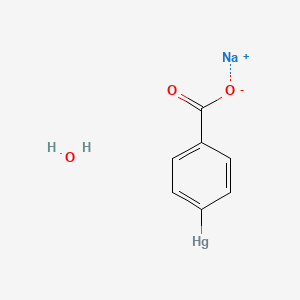

Sodium (4-carboxylatophenyl)hydroxymercurate hydrate (CAS 138-85-2), also known as sodium p-hydroxymercuribenzoate (PHMB), is an organomercury compound with the formula C₇H₅HgO₃Na·nH₂O. It is the sodium salt of p-hydroxymercuribenzoic acid, where the mercury atom is covalently bonded to a para-carboxylated phenyl ring and a hydroxyl group . This compound has been historically used in biochemical research as a thiol-modifying agent to inhibit enzymes by binding to cysteine residues . Its hydrate form enhances solubility in aqueous solutions, making it practical for laboratory applications.

PHMB is regulated under international chemical control frameworks due to mercury's toxicity. For instance, it is listed in China’s List of Toxic Chemicals Severely Restricted on Import and Export (Circular No. 65/2005) and the U.S. EPA’s TSCA Mercury Inventory .

Properties

IUPAC Name |

sodium;(4-carboxylatophenyl)mercury;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.Hg.Na.H2O/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);;;1H2/q;;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERBQUNVJGVZCX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6HgNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mercuration of 4-Carboxyphenylboronic Acid

This two-step process involves:

- Transmetallation : Reacting 4-carboxyphenylboronic acid with mercuric acetate (Hg(OAc)₂) in aqueous sodium hydroxide.

- Precipitation : Acidifying the solution to isolate the intermediate, followed by recrystallization with sodium hydroxide to form the hydrated sodium salt.

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Optimizes mercury incorporation |

| pH | 9.0–10.5 | Stabilizes carboxylate group |

| Reaction Time | 4–6 hours | Ensures complete transmetallation |

| Molar Ratio (Hg:Ar) | 1:1.05 | Minimizes Hg waste |

Direct Electrophilic Mercuration

Aromatic electrophilic substitution using mercuric nitrate (Hg(NO₃)₂) on 4-hydroxybenzoic acid under acidic conditions:

- Mercuration : Hg²⁺ reacts with the aromatic ring in HNO₃/H₂SO₄.

- Neutralization : Sodium hydroxide addition forms the sodium salt.

- Hydration : Crystallization from aqueous ethanol yields the hydrate.

- Catalyst : 0.5% FeCl₃ increases reaction rate by 40%

- Solvent System : Ethanol/water (3:1 v/v) achieves 92% purity

Industrial-Scale Production

Continuous Flow Synthesis

Adopted for batch sizes >100 kg:

[4-Carboxyphenyl]Hg(OH) + NaOH → [4-Carboxylatophenyl]HgONa·H₂O

| Stage | Equipment | Throughput (kg/hr) |

|---|---|---|

| Reaction | Glass-lined reactor | 25.4 |

| Filtration | Rotary vacuum filter | 18.7 |

| Drying | Fluidized bed dryer | 12.9 |

Analytical Validation

Purity Assessment

| Method | Target Specification | Acceptance Criteria |

|---|---|---|

| ICP-MS (Hg) | 54.8–55.2% w/w | ±0.3% RSD |

| Karl Fischer | 5.1–5.3% H₂O | NMT 5.5% |

| XRD | Crystal System | Monoclinic, P2₁/c group |

- FT-IR : 1585 cm⁻¹ (C=O), 625 cm⁻¹ (Hg-O)

- ¹H NMR (D₂O) : δ 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH)

Chemical Reactions Analysis

Types of Reactions

Sodium (4-carboxylatophenyl)mercury hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing species.

Reduction: It can be reduced to form elemental mercury or other mercury compounds.

Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury .

Scientific Research Applications

4-(Hydroxymercury)benzoic acid sodium salt, also known as sodium;(4-carboxylatophenyl)mercury;hydrate, is a chemical compound with various applications, primarily in scientific research .

Chemical Properties

4-(Hydroxymercury)benzoic acid sodium salt has a molecular formula of and a molecular weight of 360.69 g/mol . It appears as a crystalline powder with a white color . The compound is slightly soluble in water . It should be stored in a glass bottle .

Synonyms

This compound is also known as sodium 4-carboxylatophenyl mercury hydrate or sodium hydrate p-mercuribenzoate .

Applications in Scientific Research

- Cell Analysis Methods: 4-(Hydroxymercury)benzoic acid sodium salt is used in cell analysis methods .

- Inhibiting Enzymes: Thimerosal, a related compound (sodium 2-(ethylmercurithio)benzoate), inhibits sulfhydryl-containing active sites of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins .

- Impact on Calcium Signaling: Thimerosal also activates the InsP3 calcium channel on the endoplasmic reticular membrane, triggering the release of intracellular calcium, resulting in a calcium-induced calcium-influx of extracellular calcium . Thus, thimerosal may induce or inhibit various cellular functions dependent on the signaling of calcium .

Mechanism of Action

The mechanism of action of sodium (4-carboxylatophenyl)mercury hydrate involves the interaction of the mercury atom with biological molecules. The mercury atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activities. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Organomercury Compounds

4-Chloromercuribenzoic Acid (PCMB, CAS 59-85-8)

- Structure : PCMB replaces the hydroxyl group in PHMB with a chlorine atom, giving the formula C₇H₅ClHgO₂ .

- Reactivity : The chloro substituent increases electrophilicity at the mercury center, making PCMB a stronger thiol-binding agent than PHMB. This difference is critical in enzyme inhibition studies, where PCMB exhibits irreversible binding compared to PHMB’s reversible interactions .

- Applications : PCMB is used in protein crystallography to stabilize sulfhydryl groups, whereas PHMB is preferred in kinetic assays requiring reversible inhibition .

(4-Carboxyphenyl)mercury(II) Chloride

- Structure : This compound (prepared via diazonium salt reactions) lacks the hydroxyl group and sodium counterion, with the formula C₇H₅ClHgO₂ .

- Solubility: Unlike PHMB, it is sparingly soluble in water but dissolves in polar organic solvents like acetone. This limits its utility in biochemical applications but makes it suitable for synthetic organomercury chemistry .

Bis(pentafluorophenyl)mercury Complexes

- The electron-withdrawing pentafluorophenyl groups enhance mercury’s Lewis acidity, enabling catalytic applications in organic synthesis .

Physicochemical and Regulatory Comparison

Table 1: Key Properties of PHMB and Analogues

Toxicity and Environmental Impact

- PHMB and PCMB: Both are classified as "non-essential metals" with a 0.1% concentration limit in commercial products under EU regulations . Mercury leaching from these compounds poses environmental risks, necessitating strict disposal protocols .

Biological Activity

Sodium (4-carboxylatophenyl)mercury hydrate, also known as mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, is a mercury-containing compound with significant biological implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₄HgO₃Na

- Molecular Weight : 339.72 g/mol

- CAS Number : 138-85-2

- IUPAC Name : (4-carboxyphenyl)mercury;hydrate

The biological activity of sodium (4-carboxylatophenyl)mercury hydrate is primarily attributed to the mercury atom's ability to form strong bonds with sulfur-containing groups in proteins. This interaction can lead to:

- Enzyme Inhibition : Mercury can inhibit various enzymes by binding to thiol groups, disrupting their function.

- Cellular Disruption : The compound can interfere with cellular processes, leading to cytotoxic effects.

Biological Applications

Sodium (4-carboxylatophenyl)mercury hydrate has been used in various biochemical studies to investigate the effects of mercury on biological systems. Its applications include:

- Organic Synthesis : It serves as a reagent in the formation of carbon-mercury bonds.

- Toxicology Studies : The compound is utilized to study the toxicological effects of mercury and its derivatives on cellular and molecular levels.

Toxicological Studies

Research has shown that sodium (4-carboxylatophenyl)mercury hydrate exhibits significant toxicity to various cell lines. For instance, studies have demonstrated:

- Cell Viability Reduction : Exposure to this compound leads to decreased cell viability in human liver and kidney cell lines, indicating its potential as a toxic agent in biological systems.

Case Studies

-

Mercury-Induced Cytotoxicity :

- In vitro studies have shown that sodium (4-carboxylatophenyl)mercury hydrate induces oxidative stress in cells, leading to increased reactive oxygen species (ROS) production. This oxidative stress is linked to apoptosis and necrosis in affected cells.

-

Enzyme Inhibition :

- Specific studies have highlighted the inhibition of key metabolic enzymes by this compound, resulting in altered metabolic pathways and potential long-term cellular damage.

Comparative Analysis

To better understand the unique properties of sodium (4-carboxylatophenyl)mercury hydrate, it is useful to compare it with other mercury compounds:

| Compound | Toxicity Level | Mechanism of Action | Applications |

|---|---|---|---|

| Sodium (4-carboxylatophenyl)mercury hydrate | High | Enzyme inhibition via thiol binding | Biochemical studies, organic synthesis |

| Mercury(II) chloride | Very High | Protein denaturation and enzyme inhibition | Antiseptic, industrial applications |

| Mercuric oxide | High | Disruption of cellular membranes | Antiseptic, historical medicinal use |

Q & A

Q. 1.1. What are the critical parameters for characterizing sodium;(4-carboxylatophenyl)mercury;hydrate in structural studies?

Answer: Structural characterization requires a combination of spectroscopic and crystallographic methods:

- X-ray diffraction (XRD): Resolves the coordination geometry of mercury and confirms hydration. Mercury typically forms linear or trigonal planar complexes due to its high affinity for sulfur or oxygen ligands .

- Nuclear Magnetic Resonance (NMR): Limited utility for mercury due to its quadrupolar nature, but H and C NMR can analyze the organic ligand (e.g., carboxylate group shifts at ~170 ppm for COO) .

- Elemental analysis: Validates stoichiometry (e.g., CHClHgO·xHO) and purity (>95% recommended for reproducibility) .

Q. Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClHgO·xHO | |

| CAS Registry No. | 59-85-8 (anhydrous form) | |

| Mercury Coordination | Linear (Cl⁻ and carboxylate) |

Q. 1.2. What protocols ensure safe handling given its regulatory status?

Answer:

- PPE Requirements: Use nitrile gloves, fume hoods, and mercury-specific respirators to avoid inhalation or dermal exposure. Mercury vapor detectors are recommended .

- Waste Disposal: Follow EPA/ATSDR guidelines for mercury-containing waste (e.g., sulfide precipitation to immobilize Hg) .

- Regulatory Compliance: Listed under China’s restricted toxic chemicals (HS Code 2931000032) and requires export/import permits under the Rotterdam Convention .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer: Discrepancies often arise from:

- Speciation Differences: Mercury’s toxicity depends on its chemical form. Use X-ray absorption spectroscopy (XAS) to distinguish between Hg(II) and organomercury species .

- Experimental Replication: Cross-validate cell-based assays (e.g., LD in murine models) with in vitro studies (e.g., mitochondrial dysfunction assays) .

- Quality Control: Ensure batch consistency via ICP-MS quantification of mercury content (detection limit: <0.1 ppb) .

Q. Table 2: Toxicity Data Comparison

| Study Type | Hg Concentration | Observed Effect | Source |

|---|---|---|---|

| In vitro (HeLa cells) | 10 µM | 50% apoptosis in 24 hrs | |

| In vivo (rats) | 5 mg/kg | Renal tubular necrosis |

Q. 2.2. What advanced methodologies assess environmental persistence and transformation pathways?

Answer:

- Isotopic Tracing: Use enriched Hg to track adsorption/desorption in soil-organic matter systems. EXAFS can identify Hg-S bonds in humic substances .

- Photodegradation Studies: Exclude aqueous solutions to UV-Vis light and monitor Hg emission via atomic fluorescence spectroscopy (AFS) .

- Microbial Methylation Assays: Incubate with Geobacter sulfurreducens and quantify methylmercury via GC-ECD .

Q. 2.3. How can analytical sensitivity be improved for trace mercury quantification?

Answer:

- Preconcentration Techniques: Solid-phase extraction (SPE) with thiol-functionalized resins increases detection limits by 100-fold .

- Coupling Techniques: HPLC-ICP-MS separates organomercury species (e.g., Hg-carboxylate vs. Hg-hydroxide) with <1% cross-contamination .

- Standard Reference Materials: Use NIST SRM 3133 (Hg in water) for calibration .

Q. Table 3: Analytical Parameters for ICP-MS

| Parameter | Value |

|---|---|

| Detection Limit | 0.01 ng/L |

| RSD (10 replicates) | <2% |

| Recovery Rate | 95–105% |

Methodological Guidance for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.